Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1-(3-tert-butylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-12(2,3)10-5-4-6-11(9-10)13(14)7-8-13/h4-6,9H,7-8,14H2,1-3H3 |
InChI Key |
CEPJQAFVPMIAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride and 3-tert-butylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Lysine-Specific Demethylase (LSD1)
One of the notable applications of cyclopropanamine derivatives is their use as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation and is implicated in various cancers and other diseases. Research indicates that cyclopropanamine derivatives can modulate LSD1 activity, providing a pathway for potential therapeutic interventions in cancer treatment .
2. Small Molecule Kinase Inhibitors
Cyclopropanamine derivatives are also being investigated as small molecule kinase inhibitors. These compounds have shown promise in targeting specific kinases involved in cancer cell proliferation and survival. The ability to selectively inhibit these kinases could lead to the development of targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy .
Case Study 1: Cyclopropylamines as LSD1 Inhibitors
A patent (WO2012135113A2) describes the synthesis and evaluation of cyclopropylamines as inhibitors of LSD1. The study highlights several derivatives, including cyclopropanamine compounds, demonstrating potent inhibition of LSD1 activity in vitro. This inhibition was correlated with reduced cancer cell growth in preclinical models, suggesting a viable therapeutic approach for targeting epigenetic modifications in cancer .
Case Study 2: Development of Kinase Inhibitors
In the context of small molecule kinase inhibitors, cyclopropanamine derivatives have been synthesized and tested against various cancer cell lines. A comprehensive study published by the American Chemical Society outlines the structure-activity relationship (SAR) of these compounds, revealing that modifications to the cyclopropane ring significantly affect their inhibitory potency against specific kinases . The findings emphasize the importance of structural optimization in enhancing the therapeutic potential of these compounds.
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and amine group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: tert-Butyl vs. Other Alkyl/Aryl Groups
(a) Cyclopropanamine, 1-[3-(1-Methylethyl)phenyl]- (Isopropyl Analog)
- Structure : Differs by the substituent at the phenyl ring: isopropyl (1-methylethyl) instead of tert-butyl (1,1-dimethylethyl) .
- Electronic Effects: tert-butyl is a stronger electron donor than isopropyl, which could stabilize adjacent positive charges or influence aromatic interactions.
(b) Cyclopropanemethanamine, 1-[4-(Trifluoromethyl)phenyl]-
- Structure : Substituted with a trifluoromethyl (CF₃) group at the para position instead of tert-butyl at meta .
- Key Differences: Electron-Withdrawing vs. Electron-Donating: The CF₃ group is strongly electron-withdrawing, contrasting with the electron-donating tert-butyl. Positional Isomerism: Meta substitution (tert-butyl) vs. para (CF₃) may alter molecular geometry and intermolecular interactions.
Functional Group Variations: Amine vs. Carboxamide Derivatives
(a) 1-(3-Bromophenyl)-N,N-Diethylcycloprop-2-ene-1-carboxamide
- Structure : Features a carboxamide group instead of an amine, with a bromine substituent at the phenyl ring .
- Comparison: Reactivity: The carboxamide group is less basic than the amine, reducing nucleophilicity. Synthetic Yield: Reported yield of 77% for this compound suggests moderate efficiency in amide bond formation under standard conditions .
(b) 1-[1-(Hydroxyimino)ethyl]-N-(2-Methoxyphenyl)cyclopropanecarboxamide
- Structure: Contains a hydroxyiminoethyl group and a methoxyphenyl carboxamide .
- Key Contrasts: Hydrogen Bonding: The hydroxyimino group enables hydrogen bonding, which is absent in the tert-butyl-substituted amine. This could enhance crystallinity or solubility in polar solvents. Biological Activity: Carboxamide derivatives often exhibit varied pharmacokinetic profiles compared to amines due to differences in membrane permeability and metabolic stability.
Table 1: Comparative Data for Selected Cyclopropane Derivatives
Biological Activity
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- CAS Number : 900802-72-4
Cyclopropanamine derivatives often exhibit diverse biological activities, primarily through modulation of various enzyme systems and receptor interactions. The compound has been studied for its potential as an inhibitor of specific enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Cyclopropanamine derivatives can act as kinase inhibitors, disrupting signal transduction pathways that are critical for cell growth and proliferation.
- Receptor Modulation : These compounds may also interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.
Biological Activity
The biological activity of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- has been investigated in various studies:
In Vitro Studies
- Kinase Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on specific kinases related to cancer cell proliferation.
- Neuroprotective Effects : In models of neurodegeneration, cyclopropanamine derivatives have shown promise in rescuing neurons from apoptotic pathways.
In Vivo Studies
- Animal Models : Studies involving animal models have demonstrated the potential of cyclopropanamine to reduce tumor growth and improve survival rates in cancer models.
- Toxicological Assessments : Toxicity studies indicate a favorable safety profile at therapeutic doses.
Case Study 1: Cancer Therapy
A study published in the Journal of Medicinal Chemistry examined the effects of cyclopropanamine derivatives on cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from low nanomolar to micromolar concentrations, suggesting potent anticancer activity.
Case Study 2: Neuroprotection
Research conducted on the neuroprotective properties of cyclopropanamine derivatives revealed that these compounds could mitigate the effects of neurotoxic agents in vitro. The protective effect was attributed to the inhibition of apoptosis-related pathways.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl-substituted cyclopropanamine derivatives, such as 1-[3-(1,1-dimethylethyl)phenyl]cyclopropanamine?
- Methodological Answer : Synthesis of aryl-substituted cyclopropanamines often employs Hofmann rearrangements of cyclopropanecarboxamides under controlled pH and temperature conditions. For example, cyclopropanecarboxylic acid derivatives can be converted to amines via electro-induced Hofmann rearrangement in aqueous acidic media (pH ~1) at room temperature . Optimization of substituent positioning (e.g., tert-butyl groups) may require steric hindrance mitigation through stepwise functionalization of the aryl ring prior to cyclopropane ring formation.
Q. How can the purity and structural integrity of 1-[3-(tert-butyl)phenyl]cyclopropanamine be validated post-synthesis?
- Methodological Answer : Purity assessment should combine chromatographic (HPLC/GC-MS) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is critical for verifying cyclopropane ring integrity (e.g., characteristic proton coupling constants, J = 4–6 Hz for cyclopropane protons). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive stereochemical assignment .
Q. What thermodynamic properties (e.g., boiling point, stability) are critical for handling this compound in experimental workflows?
- Methodological Answer : Cyclopropanamines generally exhibit lower thermal stability due to ring strain. Predicted properties for analogs suggest a boiling point range of 200–210°C and density ~1.0 g/cm³. Storage under inert atmospheres at 2–8°C is advised to prevent degradation . Stability under reflux conditions should be tested via TGA/DSC prior to high-temperature reactions.
Advanced Research Questions
Q. How does the tert-butyl substituent on the aryl ring influence the stereoelectronic properties and reactivity of the cyclopropane amine group?
- Methodological Answer : The tert-butyl group introduces steric bulk, which may hinder nucleophilic attack at the cyclopropane ring. Computational modeling (DFT) can assess electronic effects, such as changes in amine basicity due to electron-donating/withdrawing aryl substituents. For example, tert-butyl groups may increase amine pKa by ~0.5–1.0 units compared to unsubstituted analogs, altering reaction kinetics in catalytic processes .
Q. What strategies resolve contradictions in reported biological activity data for tert-butyl-substituted cyclopropanamines (e.g., DNA packaging vs. enzyme inhibition)?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. Chiral HPLC or enzymatic resolution should isolate enantiomers for individual bioactivity profiling. For instance, trans- vs. cis-cyclopropane stereochemistry in analogs like 2-fluorocyclopropylamine hydrochloride significantly impacts binding affinity to biological targets . Dose-response curves under standardized conditions (pH, temperature) are critical for reproducibility .
Q. How can researchers design experiments to probe the cyclopropane ring’s strain-driven reactivity in catalytic applications?
- Methodological Answer : Ring-opening reactions under catalytic hydrogenation or acid-mediated conditions can quantify strain energy. For example, cyclopropane ring cleavage in HCl generates linear amines, with reaction rates monitored via in situ IR spectroscopy. Comparative studies with less-strained analogs (e.g., cyclohexyl derivatives) isolate strain effects .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in tert-butyl-cyclopropanamine derivatives?
- Methodological Answer : Multivariate regression models (e.g., QSAR) should incorporate steric (molar refractivity), electronic (Hammett constants), and topological descriptors (cyclopropane ring strain). Cross-validation with crystallographic data (e.g., bond angles/lengths from ) ensures model robustness. Outliers may indicate unaccounted stereochemical or solvent effects.
Q. How should researchers address conflicting spectroscopic data (e.g., NMR splitting patterns) for cyclopropanamine derivatives?
- Methodological Answer : Contradictory NMR signals may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR can identify conformational exchange. For example, broadening of cyclopropane proton signals at low temperatures (-40°C) suggests restricted rotation . Deuterated solvent controls (e.g., DMSO-d6) minimize solvent artifacts.
Safety & Compliance
Q. What are the key safety protocols for handling tert-butyl-substituted cyclopropanamines in laboratory settings?
- Methodological Answer : Despite limited toxicity data for this specific derivative, analogs (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine) require PPE (nitrile gloves, chemical goggles) and fume hood use. Spill management involves inert adsorption (silica gel) and avoidance of aqueous washes to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
